molecular formula C10H11ClN2O3 B13191013 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

Katalognummer: B13191013
Molekulargewicht: 242.66 g/mol
InChI-Schlüssel: XVOVTHLIPBXDPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H11ClN2O3 It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2-aminopyrimidine with oxan-4-yl chloride under basic conditions to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, amines, or thiols under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C10H11ClN2O3

Molekulargewicht

242.66 g/mol

IUPAC-Name

6-chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11ClN2O3/c11-8-5-7(10(14)15)12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)

InChI-Schlüssel

XVOVTHLIPBXDPX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=NC(=CC(=N2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.